(1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide
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Description
(1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C12H14FNO and its molecular weight is 207.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of ticagrelor , a platelet aggregation inhibitor .
Mode of Action
As an intermediate in the synthesis of Ticagrelor, it contributes to the overall mechanism of action of Ticagrelor, which inhibits platelet aggregation .
Biochemical Pathways
As an intermediate in the synthesis of ticagrelor, it contributes to the overall effect of ticagrelor on the biochemical pathways involved in platelet aggregation .
Pharmacokinetics
As an intermediate in the synthesis of Ticagrelor, it contributes to the overall pharmacokinetic properties of Ticagrelor .
Result of Action
As an intermediate in the synthesis of Ticagrelor, it contributes to the overall effects of Ticagrelor, which include the inhibition of platelet aggregation .
Action Environment
As an intermediate in the synthesis of ticagrelor, it contributes to the overall response of ticagrelor to environmental factors .
Properties
CAS No. |
167073-06-5 |
---|---|
Molecular Formula |
C12H14FNO |
Molecular Weight |
207.24 g/mol |
IUPAC Name |
(1R,2S)-2-fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H14FNO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)/t8-,10+,11+/m1/s1 |
InChI Key |
XWUIVRLWEGBPDB-MIMYLULJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@H]2C[C@@H]2F |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
Origin of Product |
United States |
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